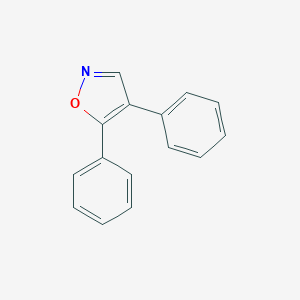

4,5-Diphenylisoxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,5-Diphenylisoxazole, also known as this compound, is a useful research compound. Its molecular formula is C15H11NO and its molecular weight is 221.25 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 156142. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis of 4,5-Diphenylisoxazole

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. Various synthetic routes have been developed to enhance yield and selectivity. For instance, Zhang et al. (2021) reported an efficient method for synthesizing poly-substituted isoxazoles using dicyanocyclopropanes and hydroxylamine hydrochloride under catalysis, which can be adapted for 4,5-diphenyl derivatives .

Analgesic and Anti-inflammatory Properties

Research has demonstrated that derivatives of isoxazole exhibit significant analgesic and anti-inflammatory effects. For example, compounds derived from this compound have been evaluated for their activity as inhibitors of leukotriene biosynthesis, which plays a crucial role in inflammation . These compounds showed potent inhibitory activity against cellular 5-Lipoxygenase, suggesting their potential use in treating inflammatory diseases.

Antitumor Activity

This compound derivatives have also been investigated for their anticancer properties. A study by Vitale et al. (2014) highlighted the synthesis of isoxazoles that act as selective COX-1 inhibitors with promising results against ovarian cancer cell lines . Additionally, compounds containing the 4,5-diarylisoxazole scaffold were found to inhibit Hsp90, a protein implicated in various cancers, demonstrating their potential as anticancer agents .

Neuroprotective Effects

The neuroprotective effects of isoxazole derivatives have been explored in relation to neurodegenerative diseases. Compounds have been synthesized that target nicotinic acetylcholine receptors (nAChRs), which are crucial in the pathophysiology of conditions like Alzheimer's disease and Parkinson's disease . The ability to modulate nAChRs presents a therapeutic avenue for managing these disorders.

Insecticidal Applications

Beyond human health applications, this compound has shown promise in agricultural science as an insecticide. Studies have demonstrated its efficacy against various pests by targeting specific neuroreceptors in insects . This dual application highlights the versatility of this compound across different fields.

Case Studies and Research Findings

Eigenschaften

CAS-Nummer |

14677-21-5 |

|---|---|

Molekularformel |

C15H11NO |

Molekulargewicht |

221.25 g/mol |

IUPAC-Name |

4,5-diphenyl-1,2-oxazole |

InChI |

InChI=1S/C15H11NO/c1-3-7-12(8-4-1)14-11-16-17-15(14)13-9-5-2-6-10-13/h1-11H |

InChI-Schlüssel |

PHHYPNOXXPWYII-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(ON=C2)C3=CC=CC=C3 |

Kanonische SMILES |

C1=CC=C(C=C1)C2=C(ON=C2)C3=CC=CC=C3 |

Key on ui other cas no. |

14677-21-5 |

Synonyme |

4,5-Diphenylisoxazole |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.